molecular formula C9H10O4 B153776 2,4-Dihydroxy-3,6-dimethylbenzoic acid CAS No. 4707-46-4

2,4-Dihydroxy-3,6-dimethylbenzoic acid

Cat. No. B153776
CAS RN: 4707-46-4
M. Wt: 182.17 g/mol
InChI Key: VHNLJRRECIZZPX-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-3,6-dimethylbenzoic acid is a derivative of benzoic acid with two hydroxyl groups and two methyl groups on the benzene ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior and properties of structurally related compounds, which can be used to infer certain aspects of 2,4-dihydroxy-3,6-dimethylbenzoic acid.

Synthesis Analysis

The synthesis of related compounds often involves electrochemical methods or condensation reactions. For instance, the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles leads to the formation of benzofuro[2,3-d]pyrimidine derivatives . Similarly, 2-amino-4,5-dimethylbenzoic acid is synthesized from 3,4-dimethyl aniline through a series of reactions including condensation, cyclization, and oxidation . These methods could potentially be adapted for the synthesis of 2,4-dihydroxy-3,6-dimethylbenzoic acid.

Molecular Structure Analysis

X-ray crystallography studies provide insights into the preferred conformations of dihydroxybenzoic acid derivatives. For example, 2,6-dimethyl-1,4-dihydrobenzoic acid exhibits a puckered cyclohexadiene ring , while 2,6-dihydroxybenzoic acid forms hydrogen-bonded carboxylic dimers . These findings suggest that 2,4-dihydroxy-3,6-dimethylbenzoic acid may also exhibit specific conformational preferences and hydrogen bonding patterns.

Chemical Reactions Analysis

The reactivity of dihydroxybenzoic acid derivatives with metal ions has been studied, showing that these compounds can form stable complexes with metals such as manganese . The electrochemical behavior of these acids and their interaction with metals could be relevant to understanding the reactivity of 2,4-dihydroxy-3,6-dimethylbenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroxybenzoic acids are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the stability and cooperativity of the hydrogen-bond system . The protonation and dimerization behavior of dihydroxybenzoic acids in solution have also been characterized, indicating the formation of both monomeric and dimeric species . These studies provide a foundation for predicting the behavior of 2,4-dihydroxy-3,6-dimethylbenzoic acid in various environments.

Relevant Case Studies

While the provided papers do not include case studies on 2,4-dihydroxy-3,6-dimethylbenzoic acid, they do offer case studies on related compounds. For example, the electrochemical synthesis of benzofuro[2,3-d]pyrimidine derivatives and the characterization of the molecular structures of trihydroxybenzoic acid are relevant to understanding the behavior of similar compounds. Additionally, the identification of 2,3-dihydroxybenzoic acid as a product of human aspirin metabolism highlights the biological relevance of dihydroxybenzoic acids.

Scientific Research Applications

Synthesis Processes

The synthesis of 2,4-Dihydroxy-3,6-dimethylbenzoic acid and its derivatives has been a focus of chemical research. Barrett, Morris, and Barton (1981) describe the syntheses of methyl 2,4-dihydroxy-6-methyl and -3,6-dimethylbenzoates, emphasizing the use of condensation reactions and detailing efficient synthesis processes (Barrett et al., 1981).

Antimicrobial Properties

Medeiros et al. (2011) isolated new depsides, including derivatives of 2,4-Dihydroxy-3,6-dimethylbenzoic acid, from Cladosporium uredinicola, an endophytic fungus. These compounds exhibited moderate bacteriostatic and bactericidal effects on various bacterial strains, highlighting their potential antimicrobial applications (Medeiros et al., 2011).

Anticancer Activity

Aravind et al. (2014) studied the chemical compositions of the chloroform extract of lichen Parmelia erumpens, including 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid. This compound showed promising antimicrobial activity and potential anticancer properties, as indicated by its ability to suppress cancer cell growth and induce apoptosis (Aravind et al., 2014).

Biosynthetic Research

Research on biosynthesis has also involved 2,4-Dihydroxy-3,6-dimethylbenzoic acid. Bedford et al. (1971) investigated its role as a specific precursor in the biosynthesis of mycophenolic acid, a notable finding in the study of natural product biosynthesis (Bedford et al., 1971).

Chemical Characterization and Derivatives

The chemical characterization of compounds related to 2,4-Dihydroxy-3,6-dimethylbenzoic acid has been a subject of interest. Studies like those conducted by Elix and Wardlaw (1996) and Yang and Denny (2009) have contributed to understanding the structural and chemical properties of related compounds, which can inform further applications in chemistry and pharmacology (Elix & Wardlaw, 1996); (Yang & Denny, 2009).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2,4-dihydroxy-3,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-4-3-6(10)5(2)8(11)7(4)9(12)13/h3,10-11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNLJRRECIZZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352972
Record name 2,4-dihydroxy-3,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-3,6-dimethylbenzoic acid

CAS RN

4707-46-4
Record name 3-Methylorsellinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4707-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dihydroxy-3,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,4-dihydroxy-3,6-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 4707-46-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
S Takenaka, N Ojima, S Seto - Journal of the Chemical Society …, 1972 - pubs.rsc.org
3-Methylorsellinic acid (3) was isolated from a culture of Aspergillus terreus; feeding experiment of radio-active precursors showed that formate was incorporated into (3), but not into …
Number of citations: 6 pubs.rsc.org
JA Elix, JH Wardlaw - Australian journal of chemistry, 1996 - CSIRO Publishing
The benzyl esters hypoalectorialic acid [6-(2',4'-dihydroxy-3',6'-dimethylbenzoyloxymethyl)-2,4-dihydroxy-3-methylbenzoic acid] (5) and conechinocarpic acid [1',4'-dihydroxy-6'-methoxy-…
Number of citations: 3 www.publish.csiro.au
N KITAHARA, H HARUYAMA, T HATA… - The Journal of …, 1983 - jstage.jst.go.jp
Sir: As reported in the previous paper,') thielavins A (1) and B (2) produced by Thielavia terricola SANK 10475 are potent inhibitors of prostaglandin (PG) synthetase. Thielavins A and B …
Number of citations: 21 www.jstage.jst.go.jp
B Yunmei, B Lei, B Wei, F Yanling - Zhong yao cai= Zhongyaocai …, 2004 - europepmc.org
The antibacterial activity of fourteen identified compounds from secondary metabolites of fungus Cephalosporium sp. AL031 against eleven gram-positive or gram-negative bacteria in …
Number of citations: 1 europepmc.org
HH Yeh, SL Chang, YM Chiang, KS Bruno… - Organic …, 2013 - ACS Publications
We reannotated the A. niger NR-PKS gene, e_gw1_19.204, and its downstream R domain gene, est_GWPlus_C_190476, as a single gene which we named dtbA. Heterologous …
Number of citations: 34 pubs.acs.org
JA Elix, CE Barclay, JH Wardlaw… - Australian Journal of …, 1999 - CSIRO Publishing
The new depsides decarboxyhypothamnolic acid [3-(2′,4′-dihydroxy-3′,6′-dimethylphenyloxycarbonyl)-2- hydroxy-6-methoxy-4-methylbenzoic acid] (4) and cryptothamnolic acid […
Number of citations: 13 www.publish.csiro.au
MSM Rawat, V Shukla, S Negi, G Pant - 2006 - nopr.niscpr.res.in
Usnea species are medicinally important, so we take unexplored species, Usnea emidotteris. Seven components 2-hydroxy-3-methoxy-4, 6-dimethyl ethyl benzoate, 2, 4-dihydro-xy-3, 6…
Number of citations: 8 nopr.niscpr.res.in
TM Morris - 1978 - spiral.imperial.ac.uk
Two new approaches to these compounds have been investigated. The first was based on the four plus four condensation of dimethyl malonate with 4-chloropent-3-en-2-one. …
Number of citations: 2 spiral.imperial.ac.uk
M Kerboua, AA Monia, N Samba, L Silva, C Raposo… - Molecules, 2022 - mdpi.com
In this work, we carried out studies of the chemical composition of hexane, chloroform and ethanol extracts from two samples of the lichen Parmotrema hypoleucinum collected in Algeria…
Number of citations: 10 www.mdpi.com
M Dawra, Y El Rayess, M El Beyrouthy… - Flavour and …, 2021 - Wiley Online Library
Origanum ehrenbergii Boiss, endemic to Lebanon, is widely used in culinary preparations. The aim of this study is to assess the chemical composition and biological activities of four …
Number of citations: 13 onlinelibrary.wiley.com

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